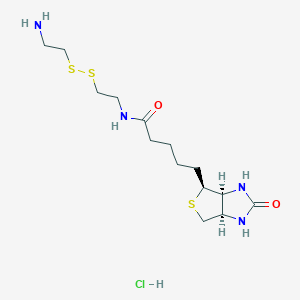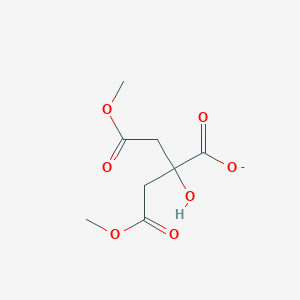
3-羟基布洛芬
描述
3-Hydroxyibuprofen is a metabolite of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound is formed in the body through the hydroxylation of ibuprofen, primarily in the liver. It is characterized by the presence of a hydroxyl group attached to the third carbon of the ibuprofen molecule, which significantly influences its chemical properties and biological activities .
科学研究应用
3-Hydroxyibuprofen has several scientific research applications, including:
Biology: Investigated for its role in the metabolic pathways of ibuprofen and its potential biological activities.
Medicine: Studied for its pharmacokinetics and pharmacodynamics in the human body, contributing to the understanding of ibuprofen’s overall effects.
作用机制
Target of Action
3-Hydroxyibuprofen, a metabolite of ibuprofen, primarily targets the enzymes Cytochrome P450 2C9 (CYP2C9) , Cytochrome P450 2C19 (CYP2C19) , and Cytochrome P450 2C8 (CYP2C8) . These enzymes play a crucial role in drug metabolism and bioactivation .
Mode of Action
3-Hydroxyibuprofen is biosynthesized from ibuprofen through its interaction with the aforementioned enzymes . It suppresses the prostanoid synthesis in inflammatory cells via inhibition of the COX-2 isoform of the arachidonic acid COX . This results in the reduction of inflammation and pain, similar to the action of other non-steroidal anti-inflammatory drugs (NSAIDs) .
Biochemical Pathways
The primary biochemical pathway involved is the ibuprofen metabolism pathway . In this pathway, ibuprofen is metabolized to 3-Hydroxyibuprofen by the action of CYP2C9, CYP2C19, and CYP2C8 . 3-Hydroxyibuprofen can then be further converted into carboxy-ibuprofen .
Pharmacokinetics
It is known that cyp2c9 is the primary cyp isoform responsible for ibuprofen clearance, catalyzing the formation of 3-hydroxyibuprofen . This suggests that the ADME (Absorption, Distribution, Metabolism, Excretion) properties of 3-Hydroxyibuprofen may be similar to those of ibuprofen .
Result of Action
The molecular and cellular effects of 3-Hydroxyibuprofen’s action are primarily related to its anti-inflammatory and analgesic properties . By inhibiting COX-2, it reduces the production of prostanoids, which are mediators of inflammation and pain .
生化分析
Biochemical Properties
3-Hydroxyibuprofen interacts with several enzymes, including cytochrome P450 2C9, cytochrome P450 2C19, and cytochrome P450 2C8 . These interactions are essential for the biosynthesis of 3-Hydroxyibuprofen from ibuprofen .
Cellular Effects
The cellular effects of 3-Hydroxyibuprofen are primarily related to its role as a metabolite of ibuprofen. It has been found that 3-Hydroxyibuprofen can inhibit the transport of ibuprofen in renal cell cultures .
Molecular Mechanism
The molecular mechanism of 3-Hydroxyibuprofen involves its interaction with various enzymes. For instance, it is biosynthesized from ibuprofen through its interaction with the enzymes cytochrome P450 2C9, cytochrome P450 2C19, and cytochrome P450 2C8 .
Temporal Effects in Laboratory Settings
It is known that CYP2C9 is the primary enzyme responsible for ibuprofen clearance, catalyzing the formation of 3-Hydroxyibuprofen .
Metabolic Pathways
3-Hydroxyibuprofen is involved in the ibuprofen metabolism pathway . It can be biosynthesized from ibuprofen through its interaction with the enzymes cytochrome P450 2C9, cytochrome P450 2C19, and cytochrome P450 2C8 .
Transport and Distribution
3-Hydroxyibuprofen can inhibit the transport of ibuprofen in renal cell cultures . This suggests that it may have a role in the distribution of ibuprofen within cells and tissues.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyibuprofen typically involves the hydroxylation of ibuprofen. This can be achieved through various chemical reactions, including:
Hydroxylation using Cytochrome P450 Enzymes: In biological systems, cytochrome P450 enzymes, particularly CYP2C9, play a crucial role in the hydroxylation of ibuprofen to form 3-Hydroxyibuprofen.
Chemical Hydroxylation: In laboratory settings, chemical hydroxylation can be performed using reagents such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods: Industrial production of 3-Hydroxyibuprofen is less common compared to its parent compound, ibuprofen. the process generally involves:
化学反应分析
Types of Reactions: 3-Hydroxyibuprofen undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form carboxylic acids.
Reduction: The hydroxyl group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
2-Hydroxyibuprofen: Another hydroxylated metabolite of ibuprofen, differing in the position of the hydroxyl group.
Carboxyibuprofen: An oxidized metabolite of ibuprofen with a carboxyl group.
Ibuprofen Glucuronide: A conjugated form of ibuprofen with glucuronic acid.
Comparison:
Uniqueness: 3-Hydroxyibuprofen is unique due to the specific position of the hydroxyl group, which influences its chemical reactivity and biological activity.
Biological Activity: The biological activities of these metabolites can vary, with 3-Hydroxyibuprofen potentially having distinct effects on COX enzyme inhibition and prostaglandin synthesis.
属性
IUPAC Name |
2-[4-(3-hydroxy-2-methylpropyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9(8-14)7-11-3-5-12(6-4-11)10(2)13(15)16/h3-6,9-10,14H,7-8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAIHLSDLUYLQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301344828 | |
| Record name | 3-Hydroxyibuprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301344828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53949-54-5 | |
| Record name | 2,4'-(2-Hydroxymethylpropyl)phenylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053949545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxyibuprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301344828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(3-hydroxy-2-methylpropyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYIBUPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C41B66XGBS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does 3-hydroxyibuprofen compare to its parent compound, ibuprofen, in terms of inhibiting endocannabinoid metabolism?
A1: While both ibuprofen and its metabolites demonstrate an ability to inhibit the endocannabinoid metabolizing enzymes cyclooxygenase-2 (COX-2) and fatty acid amide hydrolase (FAAH), 3-hydroxyibuprofen shows a weaker potency compared to ibuprofen in inhibiting COX-2-catalyzed oxygenation of 2-arachidonoylglycerol (2-AG) []. Although this suggests 3-hydroxyibuprofen retains some inhibitory properties, its lower potency implies a lesser contribution to the overall effects observed with ibuprofen in vivo.
Q2: Can you elaborate on the production of 3-hydroxyibuprofen for research purposes?
A2: 3-hydroxyibuprofen, a metabolite of ibuprofen, can be produced through biocatalytic means using specific cytochrome P450 enzymes []. For instance, CYP505A30, a self-sufficient cytochrome P450 derived from the fungus Thermothelomyces thermophila, has shown the capability to biooxidize ibuprofen into 3-hydroxyibuprofen along with 1-hydroxyibuprofen and 2-hydroxyibuprofen []. This method presents a potential avenue for the scalable production of 3-hydroxyibuprofen for further research and analysis.
Q3: What analytical techniques are employed in studying 3-hydroxyibuprofen?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool used to analyze the structure of 3-hydroxyibuprofen []. Additionally, gas chromatography coupled with mass spectrometry (GC-MS) is utilized for the identification and quantification of 3-hydroxyibuprofen in complex mixtures like urine samples []. These techniques allow researchers to characterize and study the properties of this ibuprofen metabolite.
Q4: Ibuprofen is known to be transported in renal cells. Is there evidence that 3-hydroxyibuprofen interacts with this transport system?
A4: Research indicates that 3-hydroxyibuprofen, along with 1-hydroxyibuprofen, can inhibit the transport of ibuprofen in dog renal MDCK I cells []. This suggests that these metabolites might compete with ibuprofen for the transporter, potentially affecting the intracellular concentrations and clearance of ibuprofen itself.
Q5: Are there any known instances of false-positive drug test results associated with 3-hydroxyibuprofen?
A5: While the provided research does not directly address 3-hydroxyibuprofen causing false-positive drug test results, it's worth noting that ibuprofen itself has been reported to cause such issues with certain phencyclidine (PCP) immunoassays []. Given the structural similarities between ibuprofen and its metabolites, further investigation might be warranted to ascertain if 3-hydroxyibuprofen could also lead to similar interferences in specific drug testing scenarios.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]morpholine](/img/structure/B1141269.png)


